molecular formula C21H23N3O4S2 B2416028 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide CAS No. 865176-05-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide

Cat. No.: B2416028
CAS No.: 865176-05-2
M. Wt: 445.55
InChI Key: AEYKRCJGEUNBLI-LNVKXUELSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a type of heterocyclic compound. Heterocycles are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The benzo[d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The allyl group attached to the benzothiazole ring could potentially participate in allylic activation and substitution reactions .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo a variety of reactions, including cycloaddition reactions . The specific reactions would depend on the functional groups present in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Benzo[d]thiazole derivatives generally have high oxidative stability .

Scientific Research Applications

Antibacterial Applications

A series of novel sulfonamides, including compounds structurally related to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide, have been synthesized and evaluated for their antibacterial activity. For instance, Rafiee Pour et al. (2019) developed sulfonamides containing a 2-amino-1,3-thiazole fragment, showing promising results against S. aureus and E. coli (Rafiee Pour et al., 2019). Similarly, Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides with significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Desai et al., 2013).

Antimicrobial Properties

Compounds with a thiazolyl benzamide scaffold have demonstrated robust antimicrobial properties. Krátký et al. (2012) designed and synthesized sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, showing significant antimicrobial activity against a variety of bacterial strains, including Mycobacterium tuberculosis (Krátký et al., 2012).

Anticancer Potential

Certain derivatives of thiazolyl benzamides have been investigated for their potential anticancer properties. Yılmaz et al. (2015) synthesized a series of indapamide derivatives and found that one compound in particular exhibited proapoptotic activity against melanoma cell lines, suggesting the potential of such compounds in cancer treatment (Yılmaz et al., 2015).

Antifungal and Antimicrobial Applications

The thiazole derivatives synthesized by Desai et al. (2013) were also tested for their antifungal properties, showing promising activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some benzo[d]thiazole derivatives have shown cytotoxic activity against cancer cell lines .

Safety and Hazards

The safety and hazards would depend on the specific compound. Some benzo[d]thiazole derivatives have shown cytotoxic activity, suggesting that they could be harmful if not handled properly .

Properties

IUPAC Name

4-butoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-3-5-13-28-16-8-6-15(7-9-16)20(25)23-21-24(12-4-2)18-11-10-17(30(22,26)27)14-19(18)29-21/h4,6-11,14H,2-3,5,12-13H2,1H3,(H2,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYKRCJGEUNBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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